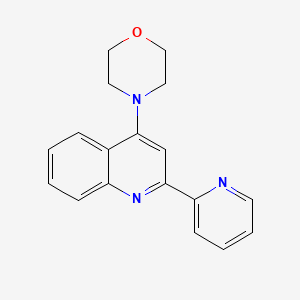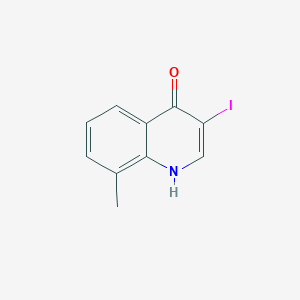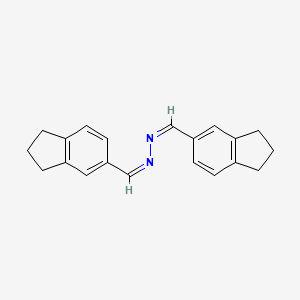
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications to introduce the morpholine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of dyes, agrochemicals, or other industrial products.
Wirkmechanismus
The mechanism of action of Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is likely related to its ability to interact with specific molecular targets. This may include binding to enzymes, receptors, or DNA, thereby modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure with diverse derivatives.
4-Morpholinylquinoline: Similar structure but without the pyridine ring.
2-Pyridinylquinoline: Lacks the morpholine ring.
Uniqueness
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is unique due to the presence of both the morpholine and pyridine rings, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Conclusion
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is a compound with intriguing chemical properties and potential applications in various scientific fields. Further research is needed to fully understand its synthesis, reactions, and mechanisms of action.
Eigenschaften
CAS-Nummer |
133698-98-3 |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-(2-pyridin-2-ylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C18H17N3O/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2 |
InChI-Schlüssel |
FHGLROTYMYQNCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)





![Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840624.png)
![N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine](/img/structure/B11840626.png)





